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Compound of Interest

Methyl 4-(cyclopropylamino)-3-
Compound Name:
nitrobenzoate

Cat. No.: B1416579

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-(cyclopropylamino)-3-
nitrobenzoate

Introduction

Methyl 4-(cyclopropylamino)-3-nitrobenzoate is a substituted aromatic compound with
potential applications as a key intermediate in the synthesis of more complex molecules,
particularly in the pharmaceutical and agrochemical industries. Its structure incorporates
several key functional groups—a secondary aromatic amine, a nitro group, and a methyl ester
—arranged in a specific orientation on a benzene ring. This arrangement dictates its chemical
reactivity and potential biological activity. Accurate and unambiguous structural confirmation is
therefore a critical first step in any research or development endeavor involving this molecule.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of
Methyl 4-(cyclopropylamino)-3-nitrobenzoate. We will move beyond simple data reporting to
explain the causal logic behind the choice of analytical methods and the interpretation of the
resulting data. The workflow described herein establishes a self-validating system where data
from each technigue—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear
Magnetic Resonance (NMR) Spectroscopy—corroborates the others, leading to a definitive
structural assignment.
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Property Value Source
Molecular Formula C11H12N204 [1]
Molecular Weight 236.22 g/mol [1]
CAS Number 848819-82-9 [1]
Physical Form Solid [2]

Chapter 1: Molecular Mass and Formula Verification
by Mass Spectrometry

Expertise & Experience: The initial and most fundamental step in structure elucidation is to
confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry
(HRMS) is the gold standard for this purpose, providing a mass measurement with high
precision. This precision allows for the determination of a unique elemental formula,
immediately constraining the possible structures.

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)

o Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent
(e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10
pg/mL.

 Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped
with an Electrospray lonization (ESI) source.

« lonization Mode: Operate in positive ion mode to facilitate the formation of the protonated
molecule, [M+H]*.

o Mass Analysis: Acquire data over a mass range of m/z 100-500. Ensure the instrument is
calibrated to achieve a mass accuracy of <5 ppm.

o Data Analysis: Identify the monoisotopic mass of the most abundant ion peak. Use the
instrument's software to calculate the elemental composition corresponding to this exact
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mass.

Anticipated Results & Interpretation

The analysis will confirm the molecular formula C11H12N20a4. The presence of two nitrogen
atoms is consistent with the nitrogen rule, which predicts an even nominal molecular weight for
compounds with an even number of nitrogen atoms.[3][4]

| Calculated Exact Mass Observed Exact Mass
on

(m/z) (m/z)
[M+H]* 237.0870 ~237.087 + 0.001
[M+Na]* 259.0689 ~259.069 + 0.001

Trustworthiness: The high mass accuracy (< 5 ppm) of HRMS provides unequivocal evidence
for the elemental composition, ruling out other potential formulas and validating the
foundational integrity of the sample.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) can further validate the structure by inducing
fragmentation and analyzing the resulting daughter ions. The predicted fragmentation pattern
offers insight into the molecule's connectivity.

Predicted Fragment lon

(miz) Lost Neutral Fragment Structural Rationale
miz
Loss of the methoxy radical
205 CHsO-
from the ester.
190 NO:2 Loss of the nitro group.
Cleavage of the entire methyl
178 COOCH:s

ester group.

Visualization: Mass Spectrometry Workflow
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Caption: Workflow for molecular formula confirmation via HRMS.
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Chapter 2: Functional Group Identification by
Infrared Spectroscopy

Expertise & Experience: Before delving into the complex task of atomic connectivity, it is
efficient to confirm the presence of the expected functional groups. Fourier-Transform Infrared
(FTIR) spectroscopy is a rapid and reliable technique for this purpose. The vibrational
frequencies of specific bonds serve as distinct signatures for the functional groups within the
molecule.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
 Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

o Data Acquisition: Collect the spectrum over a range of 4000-400 cm~1. Perform a
background scan prior to the sample scan.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Anticipated Results & Interpretation

The FTIR spectrum will provide clear evidence for each key functional group. Of particular
importance is the single, sharp N-H stretch, which is a hallmark of a secondary amine.[3][4][5]
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Wavenumber
(cm™)

Vibration Type

Functional Group

Rationale

~3350

N-H Stretch

Secondary Amine

A single, sharp peak
distinguishes it from
primary amines (two
peaks) and tertiary

amines (no peak).[5]

[6]

~3100-3000

C-H Stretch

Aromatic

Characteristic of sp?
C-H bonds.

~2950-2850

C-H Stretch

Aliphatic (Methyl,
Cyclopropyl)

Characteristic of sp3
C-H bonds.

~1725

C=0 Stretch

Ester

Strong, sharp
absorption typical for
an a,B3-unsaturated

ester.

~1610, ~1580

C=C Stretch

Aromatic Ring

Skeletal vibrations of

the benzene ring.

~1520, ~1340

N=0O Asymmetric &

Symmetric Stretch

Nitro Group

Two very strong,
characteristic
absorptions

confirming the -NO:z

group.[7]

~1280, ~1100

C-O Stretch

Ester

Asymmetric and
symmetric stretching
of the ester C-O

bonds.

~1150

C-N Stretch

Aromatic Amine

Stretching vibration of
the bond between the
ring and the amine

nitrogen.
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Trustworthiness: Each of these predicted peaks serves as a piece of corroborating evidence.
The simultaneous presence of N-H, C=0, and NO: stretches in their expected regions strongly
supports the proposed overall structure.

Chapter 3: Definitive Connectivity Mapping by NMR
Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most
powerful tool for the definitive elucidation of molecular structure in solution.[8][9][10] It provides
detailed information about the chemical environment, connectivity, and spatial relationships of
each atom in the carbon-hydrogen framework. A combination of 1D (*H, 13C) and 2D (COSY,
HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., CDCIs) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal
standard (& 0.00).

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e 1D Experiments:

o Acquire a standard *H NMR spectrum.

o Acquire a proton-decoupled 13C NMR spectrum.
o 2D Experiments:

o Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton (H-H)
couplings.

o Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-
range (2-3 bond) carbon-proton (C-H) couplings. This is crucial for connecting structural
fragments.

'H NMR Analysis: Proton Environment
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The *H NMR spectrum reveals the number of distinct proton environments and their
neighboring protons through chemical shifts, integration, and splitting patterns.
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Predicted o

Multiplicity
(ppm)

Integration

Assignment

Rationale

1H

H-2

This proton is
ortho to both the
strongly electron-
withdrawing -
NO:2 and -
COOCH:s
groups, causing
a significant
downfield shift.

~8.3 brs

1H

N-H

The broad signal
is characteristic
of an N-H proton.
[31[4] 1t will
disappear upon
D20 exchange,
confirming its

assignment.

1H

H-6

This proton is
ortho to the -
COOCHs group
and meta to the -

NO:z group.

1H

This proton is
ortho to the
electron-donating
-NH group,
causing a
significant upfield
shift relative to
other aromatic

protons.

3H

-OCHs

A singlet in the

typical region for
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methyl ester
protons.[11][12]

Cyclopropyl CH

The methine
proton on the
cyclopropyl ring,
coupled to the N-
H and the
cyclopropyl CH:z

groups.

~0.9, ~0.6 m 2H, 2H

Cyclopropyl CH2

The
diastereotopic
methylene
protons of the
cyclopropyl ring
will appear as
complex
multiplets due to
geminal and

vicinal coupling.

13C NMR Analysis: Carbon Skeleton

The 13C NMR spectrum indicates the number of unique carbon environments.
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Predicted & (ppm)

Carbon Type

Assignment Rationale

~165

Quaternary

Typical chemical shift
C=0 for an ester carbonyl
carbon.[11][12]

~148

Quaternary

Aromatic carbon

directly attached to

the nitrogen. Its shift is
C-4 _

influenced by the

electron-donating

amine.

~140

Quaternary

Aromatic carbon
C-3 directly attached to

the nitro group.

~135

CH

Aromatic CH
C-2 deshielded by the

adjacent nitro group.

~128

Quaternary

Aromatic carbon
C-1 attached to the ester

group.

~125

CH

C-6 Aromatic CH.

~115

CH

Aromatic CH shielded

C-5 by the adjacent amine

group.

CHs

Typical shift for a
-OCHs methyl ester carbon.
[11][12]

CH

The methine carbon of
Cyclopropyl CH ]
the cyclopropyl ring.

CH:

Cyclopropyl CHz The methylene

carbons of the

cyclopropyl ring
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appear significantly
upfield.

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.

e COSY: Will confirm the coupling between the adjacent aromatic protons (H-5 and H-6). It will
also show the coupling network within the cyclopropyl ring (CH proton coupled to the CH2
protons).

o HMBC: This is the definitive experiment for confirming the substitution pattern. Key expected
correlations include:

o -OCHs protons to the C=0 carbon: Confirms the methyl ester fragment.

o H-2 proton to the C=0 and C-4 carbons: Places H-2 between the ester and the amine-
bearing carbon.

o N-H proton to C-4, C-3, and the cyclopropyl CH carbon: Unambiguously links the
cyclopropylamino group to the C-4 position of the aromatic ring.

o H-5 proton to the C-3 and C-1 carbons: Confirms the position of H-5 relative to the nitro
and ester groups.

Visualization: Integrated NMR Strategy
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1D NMR Experiments
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Caption: Integrated NMR strategy for unambiguous structure elucidation.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of Methyl 4-(cyclopropylamino)-3-nitrobenzoate is achieved
through a logical and systematic integration of orthogonal analytical techniques.

 HRMS establishes the correct elemental formula (C11H12N20a4).

e FTIR confirms the presence of all key functional groups: a secondary amine (N-H), an ester
(C=0), and a nitro group (N=0).

e 1H and 3C NMR provide a complete count of all proton and carbon environments,
respectively.

e COSY and HMBC NMR definitively establish the connectivity, confirming the 1,2,4-
substitution pattern on the benzene ring and linking the cyclopropyl and methyl ester
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fragments to the correct positions.

Each piece of data validates the others, culminating in the unambiguous confirmation of the
structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity
and provides a trusted foundation for any subsequent research, development, or regulatory
submission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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